molecular formula C14H12N2O2 B11867801 Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate CAS No. 69707-18-2

Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate

Cat. No.: B11867801
CAS No.: 69707-18-2
M. Wt: 240.26 g/mol
InChI Key: SJPJZLTUCNZIHN-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be optimized by using different ester groups (e.g., –COOEt, –COOtBu, or –COOiPr) and additives such as HOAc or KOAc . The reaction conditions usually involve heating the reaction mixture at 100°C for 8-16 hours in solvents like TFE (trifluoroethanol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazoisoquinolines.

Scientific Research Applications

Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate can be compared with other imidazoisoquinoline derivatives, such as:

    Imidazo[1,2-a]quinoxalines: Known for their anticancer and neuroprotective activities.

    Imidazo[1,5-a]quinoxalines: Studied for their anticonvulsant and antitumor properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Biological Activity

Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their complex structural features, which contribute to their biological activity. The compound can be represented as follows:

  • Chemical Formula : C12H10N2O2
  • Molecular Weight : 218.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and phosphodiesterases, disrupting cellular signaling pathways critical for cancer cell proliferation and survival .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Its cytotoxic effects against various cancer cell lines have been documented:

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.01 - 0.3Topoisomerase II inhibition
HL-60 (Leukemia)0.4 - 10Induction of DNA cleavage
KB (Cervical)2 - 9Cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including DNA intercalation and inhibition of topoisomerase activity .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies indicate effective inhibition against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

The compound's ability to disrupt bacterial cell wall synthesis is proposed as a mechanism for its antimicrobial effects .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of human lung cancer. The results demonstrated significant tumor reduction compared to control groups, with an observed reduction in Ki67 expression, indicating decreased cell proliferation .

Case Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the compound's activity against multidrug-resistant bacterial strains. The findings revealed that this compound not only inhibited growth but also demonstrated synergy when combined with traditional antibiotics .

Properties

CAS No.

69707-18-2

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl imidazo[2,1-a]isoquinoline-2-carboxylate

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-16-8-7-10-5-3-4-6-11(10)13(16)15-12/h3-9H,2H2,1H3

InChI Key

SJPJZLTUCNZIHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC3=CC=CC=C3C2=N1

Origin of Product

United States

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